3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C14H21BrClNO and exhibits a molecular weight of 334.68 grams per mole. The compound exists as a hydrochloride salt form, which enhances its stability and solubility characteristics in aqueous media. The systematic nomenclature reflects the precise structural arrangement wherein a piperidine ring bears a substituent at the 3-position consisting of a 2-[(3-bromobenzyl)oxy]ethyl group.
The Chemical Abstracts Service registry number for this compound is 1220032-43-8, providing definitive identification within chemical databases and regulatory systems. The compound's structural representation follows standard International Union of Pure and Applied Chemistry nomenclature conventions, ensuring consistent identification across scientific literature and commercial applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H21BrClNO |
| Molecular Weight | 334.68 g/mol |
| Chemical Abstracts Service Number | 1220032-43-8 |
| International Union of Pure and Applied Chemistry Name | 3-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride |
| Simplified Molecular Input Line Entry System | BrC1=CC(COCCC2CNCCC2)=CC=C1.[H]Cl |
The structural architecture encompasses several distinct molecular regions that contribute to its chemical behavior. The piperidine ring, a six-membered saturated nitrogen heterocycle, serves as the core scaffold. This ring system connects through a flexible ethyl linker to an ether oxygen, which subsequently bonds to a 3-bromobenzyl group. The presence of the bromine atom at the meta position of the benzyl group introduces significant electronic and steric considerations that influence the compound's overall molecular properties.
The stereochemical aspects of this compound involve the chair conformation of the piperidine ring and the rotational freedom around the ethyl linker. These conformational features provide the molecule with considerable flexibility, allowing it to adopt multiple three-dimensional arrangements that may be relevant for biological activity. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating a stable ionic compound with improved pharmaceutical properties.
Historical Development in Piperidine Derivative Research
The development of piperidine derivatives has represented one of the most prolific areas within medicinal chemistry research over the past several decades. Piperidines constitute one of the most important synthetic fragments for drug design and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as alkaloids.
The historical trajectory of piperidine research has been marked by continuous innovation in synthetic methodologies and expanding understanding of structure-activity relationships. During the last five years, more than 7000 piperidine-related papers were published according to scientific databases, demonstrating the sustained interest and ongoing research momentum in this field. This extensive body of literature encompasses diverse synthetic approaches, ranging from traditional cyclization reactions to modern palladium-catalyzed transformations and multicomponent reactions.
The evolution of synthetic strategies for piperidine derivatives has progressed through several distinct phases. Early research focused on basic cyclization approaches and functional group transformations. Subsequent developments introduced more sophisticated catalytic systems, particularly involving transition metal catalysis. Recent advances have emphasized sustainable synthesis methods, stereoselective transformations, and the development of novel pharmacological targets.
| Research Period | Key Developments | Representative Methodologies |
|---|---|---|
| 1950s-1970s | Basic cyclization reactions | Mannich reactions, reduction of pyridines |
| 1980s-1990s | Transition metal catalysis | Palladium-catalyzed hydrogenation |
| 2000s-2010s | Stereoselective synthesis | Asymmetric catalysis, chiral auxiliaries |
| 2010s-Present | Multicomponent reactions | Cascade transformations, flow chemistry |
The synthetic accessibility of piperidine derivatives has benefited significantly from advances in catalytic methodology. Palladium-catalyzed hydrogenation has emerged as a particularly powerful tool for converting pyridine precursors to piperidines, often achieving high yields and excellent selectivity under mild conditions. Rhodium catalysts have also proven effective, particularly for substrates bearing partially fluorinated groups, offering advantages in terms of reaction conditions and processing time.
Multicomponent reactions have gained prominence as efficient approaches to piperidine synthesis, combining multiple bond-forming events in single reaction vessels. These methodologies encompass various established transformations including Mannich reactions, Knoevenagel condensations, and Michael additions, often proceeding through cascade mechanisms that generate complex molecular architectures with high efficiency.
Position Within Brominated Benzyl Ether Pharmacophores
This compound occupies a distinctive position within the broader category of brominated benzyl ether pharmacophores, representing a sophisticated molecular design that incorporates multiple pharmacologically relevant structural elements. The compound exemplifies the strategic integration of halogenated aromatic systems with flexible ether linkages and basic nitrogen heterocycles.
The brominated benzyl ether pharmacophore has gained recognition for its ability to modulate various biological targets through distinct molecular mechanisms. The presence of the bromine atom at the meta position of the benzyl group introduces specific electronic properties that can enhance binding affinity and selectivity for target proteins. Halogen bonding interactions, a relatively recently recognized non-covalent interaction, may play important roles in the biological activity of such compounds.
The structural relationship between this compound and related compounds within this pharmacophore class demonstrates the systematic approach employed in medicinal chemistry research. Related compounds including 2-(3-Bromophenyl)piperidine hydrochloride and 4-(3-Bromophenyl)piperidine hydrochloride share the brominated aromatic component but differ in their linkage patterns and substitution positions.
| Compound Class | Structural Features | Representative Examples |
|---|---|---|
| 2-Substituted Piperidines | Direct aromatic attachment | 2-(3-Bromophenyl)piperidine |
| 3-Substituted Piperidines | Flexible linker attachment | 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine |
| 4-Substituted Piperidines | Axial/equatorial considerations | 4-(3-Bromophenyl)piperidine |
| Benzyl Ether Derivatives | Ether oxygen spacer | Various bromobenzyl ethers |
The benzyl ether linkage present in this compound provides conformational flexibility while maintaining appropriate molecular dimensions for biological target engagement. This structural feature allows the molecule to adopt multiple conformations that may be optimized for different binding sites or biological contexts. The ether oxygen can serve as a hydrogen bond acceptor, potentially contributing to binding interactions with target proteins.
The positioning of the ethyl linker between the piperidine ring and the ether oxygen creates a molecular architecture that balances flexibility with structural definition. This design allows for rotational freedom around multiple bonds while maintaining sufficient conformational constraints to enable selective biological activity. The length of the ethyl spacer has been shown to be critical in related pharmacophore systems, with optimal chain lengths providing the appropriate spatial relationships between pharmacologically active groups.
Research into brominated benzyl ether pharmacophores has revealed the importance of the halogen substitution pattern on biological activity. The meta-brominated pattern present in this compound represents one of several possible substitution arrangements, each potentially conferring distinct biological properties. Comparative studies with ortho- and para-substituted analogs have provided insights into structure-activity relationships within this compound class.
The pharmacophore significance of this compound extends beyond its individual structural features to encompass its role as a representative member of a broader class of molecules under investigation for various therapeutic applications. The systematic exploration of structural variations within this pharmacophore class has contributed to the understanding of molecular recognition principles and the development of more effective therapeutic agents.
Properties
IUPAC Name |
3-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQXFCNOCCJKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound with potential pharmacological applications. Its biological activity is largely attributed to its structural components, particularly the piperidine ring and the bromobenzyl substituent. This article explores the compound's mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a 2-[(3-bromobenzyl)oxy]ethyl group. The presence of the bromine atom is significant as it influences both the reactivity and biological interactions of the compound. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The mechanism of action involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine nitrogen can participate in protonation-deprotonation reactions, affecting its binding affinity and specificity. The bromobenzyl group may engage in hydrophobic interactions with receptor sites, potentially modulating signaling pathways associated with neurotransmission.
Biological Activity
Research indicates that compounds containing piperidine rings often exhibit a range of pharmacological effects, including:
- Analgesic Activity : Potential pain-relieving properties.
- Anti-inflammatory Effects : Ability to reduce inflammation.
- Neuroprotective Properties : Possible protective effects on neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Analgesic | Pain relief mechanisms through receptor interaction | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotective | Protection against neurodegeneration |
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Neurotransmitter Interaction Studies : Research has shown that similar piperidine derivatives can modulate dopamine and serotonin pathways, suggesting that this compound may have similar interactions.
- Antiviral Activity : In vitro studies on structurally related compounds have demonstrated antiviral properties against various viruses, indicating that this compound may warrant investigation for similar activity .
- Cytotoxicity Assessments : Preliminary cytotoxicity tests suggest that this compound could exhibit selective toxicity against certain cancer cell lines, although further research is needed to confirm these findings .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution
- 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1220019-96-4, MW 320.65 g/mol): The substitution of bromine at the para position (4-bromo) instead of the meta position (3-bromo) alters electronic properties. The shorter oxymethyl linker (vs. oxyethyl in the main compound) reduces conformational flexibility, which may limit binding to certain targets .
Steric and Hydrophobic Modifications
- 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219963-88-8, MW 359.9 g/mol): The tert-butyl group introduces steric bulk and increases hydrophobicity. This modification could improve metabolic stability but may reduce solubility. Compared to the main compound’s 3-bromobenzyl group, the combined bromo and tert-butyl substituents may enhance affinity for lipid-rich environments, such as bacterial membranes .
Electron-Donating vs. Electron-Withdrawing Groups
- 3-(2-((3,5-Dimethoxybenzyl)oxy)ethyl)piperidine hydrochloride (CAS 1220038-96-9, MW 315.84 g/mol):
Antimicrobial Activity
- Analogs like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., compounds 6c–f in ) demonstrated potent activity against Staphylococcus aureus and Candida albicans. The morpholine group’s polarity likely enhances water solubility, whereas the main compound’s bromobenzyl group may prioritize membrane penetration .
- 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride (CAS 1219963-88-8) includes a bulky 1-methyl-1-phenylethyl group, which could hinder bacterial efflux pumps, a common resistance mechanism .
Antifungal Activity
- Compounds with phthalimide -based linkers (e.g., 7a–d in ) showed superior antifungal activity against Aspergillus niger. The main compound’s lack of a phthalimide moiety suggests divergent mechanisms of action .
Physicochemical Properties
*Calculated based on formula C₁₃H₁₉BrClNO.
Preparation Methods
Preparation Methods
Starting Materials
- 4-(2-Hydroxyethyl)piperidine or 3-(2-hydroxyethyl)piperidine serves as the nucleophilic substrate.
- 3-Bromobenzyl bromide (or chloride) acts as the electrophilic alkylating agent.
Ether Formation via Williamson Ether Synthesis
The key step is the formation of the ether bond linking the piperidine side chain to the 3-bromobenzyl moiety. This is typically achieved by:
- Deprotonating the hydroxy group of the hydroxyethylpiperidine using a strong base (e.g., sodium hydride, potassium carbonate, or triethylamine).
- Reacting the resulting alkoxide with 3-bromobenzyl bromide under anhydrous conditions.
Reaction conditions are optimized to maximize yield and purity:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Anhydrous THF, DMF, or acetonitrile |
| Base | Sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (Et3N) |
| Temperature | Room temperature to 80 °C |
| Atmosphere | Inert gas (nitrogen or argon) |
| Reaction time | 6 to 24 hours |
The reaction progress is monitored by thin-layer chromatography (TLC) to confirm complete consumption of starting materials.
Purification Techniques
The crude product obtained after the ether formation is subjected to purification to achieve high purity suitable for research or pharmaceutical applications:
- Column chromatography on silica gel using suitable eluents (e.g., mixtures of ethyl acetate and hexane).
- Recrystallization from solvent systems such as ethanol/diethyl ether or acetone/hexane to obtain crystalline hydrochloride salt.
- Filtration and drying under reduced pressure to isolate the pure compound.
Analytical Verification
Purity and identity of the final product are confirmed by:
- High-performance liquid chromatography (HPLC) for purity profiling.
- Nuclear magnetic resonance (NMR) spectroscopy to verify chemical structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to confirm composition.
Research Findings and Data Summary
The synthesis of structurally related piperidine derivatives demonstrates high yields and purity when following the outlined methods. For example, related compounds prepared via Grignard reactions and subsequent ether formation have reported yields exceeding 90% with purity confirmed by MS and NMR.
The following table summarizes typical reaction parameters and outcomes for the ether formation step in the synthesis of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride or closely related analogs:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotonation | Sodium hydride in anhydrous THF, 0 °C to RT | — | Formation of alkoxide intermediate |
| Ether formation | 3-Bromobenzyl bromide, RT to 80 °C, 6-24 h | 85-95 | Monitored by TLC; inert atmosphere needed |
| Workup and extraction | Saturated ammonium chloride, ethyl acetate extraction | — | Removal of inorganic salts and impurities |
| Purification | Silica gel chromatography, recrystallization | >90 | High purity product obtained |
| Salt formation | HCl in diethyl ether or isopropanol | — | Conversion to hydrochloride salt |
Additional Notes
- The use of inert atmosphere is critical to prevent oxidation or side reactions during the base-mediated ether formation.
- Reaction times and temperatures may be adjusted based on scale and specific starting materials.
- The choice of base and solvent can impact reaction rate and selectivity.
- Analytical methods should be tailored to confirm the absence of unreacted starting materials and side products.
Q & A
Q. Key Considerations :
- Impurities like unreacted 3-bromobenzyl halide or residual solvents require purification via column chromatography or recrystallization .
- Reaction monitoring (TLC or HPLC) is essential to optimize stoichiometry and avoid side reactions (e.g., over-alkylation) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in biological activity (e.g., IC₅₀ values) may arise from:
- Purity Variations : Impurities >5% can skew results. Use orthogonal characterization (NMR, HPLC-MS) to verify ≥95% purity .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter target binding. Standardize protocols using validated assays (e.g., fluorescence polarization for enzyme inhibition) .
- Solubility Limitations : Poor aqueous solubility (common with piperidine derivatives) can reduce bioavailability. Use co-solvents (e.g., DMSO ≤0.1%) or salt forms to improve dissolution .
Q. Methodological Approach :
- Reproduce studies under controlled conditions, including blinded experiments and positive controls (e.g., known PRMT6 inhibitors for comparative analysis) .
What advanced analytical techniques are recommended for characterizing this compound’s structural and stereochemical properties?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy ethyl group integration) and piperidine ring conformation .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and ether linkage, especially if chiral centers are present .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₁₉BrClNO) and detect halogen isotopes (Br/Cl) .
Q. Advanced Applications :
- Dynamic NMR : Study ring inversion dynamics of the piperidine moiety in solution .
- Computational Modeling : DFT calculations to predict stability of conformers and intermolecular interactions (e.g., with PRMT6 active sites) .
How can the compound’s solubility and stability be optimized for in vivo studies?
Advanced Research Question
- Salt Form Screening : Test alternative counterions (e.g., citrate, sulfate) to improve aqueous solubility beyond the hydrochloride form .
- Lyophilization : Prepare lyophilized powders for long-term storage, ensuring <5% degradation over 12 months at −20°C .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
Q. Validation :
- Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
What are the methodological challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Catalyst Selection : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during piperidine ring formation .
- Process Optimization :
- Analytical QC : Chiral HPLC or SFC to ensure ≥99% enantiomeric excess (ee) in final batches .
How does the 3-bromobenzyloxy substituent influence the compound’s pharmacological profile compared to analogs?
Basic Research Question
Q. Advanced Insight :
- Structure-activity relationship (SAR) studies suggest the 3-bromo group optimizes steric fit in hydrophobic enzyme pockets, balancing potency and solubility .
What in silico tools are most effective for predicting off-target interactions of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries, prioritizing targets with binding energy ≤−8 kcal/mol .
- Pharmacophore Modeling : Identify shared motifs with known CNS-active drugs to predict blood-brain barrier penetration .
- Machine Learning : Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity risks .
How can researchers address discrepancies in cytotoxicity data across different cancer cell lines?
Advanced Research Question
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
